molecular formula C26H24O8 B2953365 Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 896035-11-3

Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

Cat. No.: B2953365
CAS No.: 896035-11-3
M. Wt: 464.47
InChI Key: BDFCZBSRVCSISZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is a bis-coumarin derivative featuring two chromen-2-one (coumarin) cores linked via a 3,4′-bichromene scaffold. The molecule is substituted with an ethoxy group at the 8-position of one coumarin ring and a tert-butyl ester at the acetoxy side chain (Figure 1). The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability compared to methyl or ethyl esters .

Properties

IUPAC Name

tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O8/c1-5-30-20-8-6-7-15-11-19(25(29)33-24(15)20)18-13-22(27)32-21-12-16(9-10-17(18)21)31-14-23(28)34-26(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCZBSRVCSISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl [(8-methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl)oxy]acetate

  • Structural Differences : Replaces the ethoxy group with methoxy and the tert-butyl ester with a methyl ester .
  • The methyl ester has lower hydrolytic stability compared to the tert-butyl ester, which may limit its utility in prolonged drug-release formulations .
  • Synthetic Relevance : Serves as a simpler analog for structure-activity relationship (SAR) studies in coumarin-based drug design .

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

  • Structural Differences : Substitutes the bis-coumarin core with a single chromen-4-one ring bearing phenyl and trifluoromethyl groups .
  • Impact on Properties: The trifluoromethyl group increases electronegativity, enhancing binding affinity to hydrophobic pockets in enzymes (e.g., carbonic anhydrase, a target in glaucoma therapy).
  • Biological Relevance : Demonstrates the importance of electron-withdrawing groups (e.g., CF₃) in modulating biological activity .

Tert-butyl 2-(4-carbamothioylphenoxy)acetate

  • Structural Differences: Replaces the coumarin core with a carbamothioyl-substituted phenoxy group .
  • Lacks the conjugated coumarin system, eliminating fluorescence properties but improving synthetic versatility .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate 8-ethoxy, bis-coumarin, tert-butyl ester 496.5 (estimated*) Ethoxy, chromen-2-one, tert-butyl ester High lipophilicity, fluorescence potential
Methyl [(8-methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl)oxy]acetate 8-methoxy, bis-coumarin, methyl ester 452.4 Methoxy, chromen-2-one, methyl ester Lower stability, reduced steric hindrance
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate Phenyl, CF₃, chromen-4-one, tert-butyl ester 420.4 Trifluoromethyl, phenyl, tert-butyl ester Enhanced enzyme binding, low solubility

*Estimated based on analogous structures.

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl ester group in the target compound is advantageous for stepwise synthesis, as it resists hydrolysis during reactions (e.g., Suzuki couplings) .
  • Crystallographic Behavior : Analogous tert-butyl esters (e.g., ) exhibit W-shaped –O–CH₂–C(O)–O– chains, suggesting conformational rigidity that may influence packing in solid-state formulations .

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